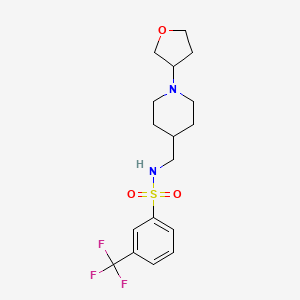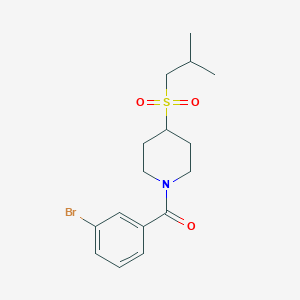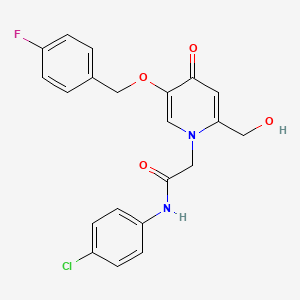
N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide" is a complex organic molecule that may have potential applications in various fields such as pharmaceuticals and agrochemicals. The structure of this compound suggests the presence of multiple functional groups, including an acetamide, a chlorophenyl ring, a fluorobenzyl moiety, and a hydroxymethyl-substituted pyridinone ring. These features could contribute to the compound's chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the preparation of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as antiallergic agents involves the condensation of corresponding acids with amines, which could be a similar approach for synthesizing the compound . Additionally, the synthesis of heterocyclic compounds derived from acetohydrazide precursors has been described, which may provide insights into the synthetic routes that could be employed for the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray diffraction, revealing details such as crystal packing and hydrogen bonding patterns . These studies provide a foundation for understanding the molecular structure of "N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide," which likely exhibits similar intermolecular interactions and crystallographic features.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in various chemical reactions. For example, the reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with aromatic amines leads to the formation of heterocyclic compounds . This suggests that the compound may also participate in reactions with amines or other nucleophiles to form new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide derivatives have been studied, including their potential as pesticides and their photochemical behavior . These studies indicate that the compound of interest may have unique properties such as solubility, melting point, and stability, which are important for its practical applications. Vibrational spectroscopy has been used to characterize the antiviral molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, providing insights into the vibrational signatures that could be expected for the compound .
科学的研究の応用
Spectroscopic and Quantum Mechanical Studies
The scientific landscape around N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide encompasses various fields, including spectroscopy and quantum mechanics. For instance, spectroscopic and quantum mechanical studies of related benzothiazolinone acetamide analogs reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity suggests potential in developing optical materials with significant second-order hyperpolarizability. Molecular docking studies, specifically with Cyclooxygenase 1 (COX1), have shown promising binding affinities, indicating potential biomedical applications (Mary et al., 2020).
Synthesis and Crystal Structure Analysis
Another aspect of research on this compound and its derivatives includes the synthesis and structural analysis through X-ray powder diffraction. This method has been used to characterize new derivatives, providing valuable data on their crystal structures and potential as pesticides. Experimental and calculated diffraction data contribute to understanding the molecular geometry and stability of these compounds, essential for their application in material science and agrichemistry (Olszewska et al., 2009).
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O4/c22-15-3-7-17(8-4-15)24-21(28)11-25-10-20(19(27)9-18(25)12-26)29-13-14-1-5-16(23)6-2-14/h1-10,26H,11-13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFRUWWZEGJEJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CN(C(=CC2=O)CO)CC(=O)NC3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2510781.png)
![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)azetidine-3-carboxamide](/img/structure/B2510782.png)
![5-[(4-Tert-butylphenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510783.png)
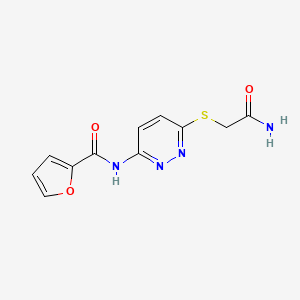
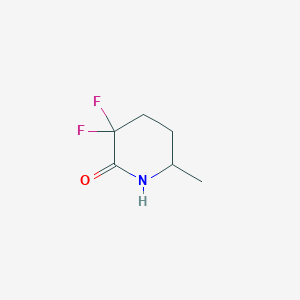
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![4-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2510788.png)
![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
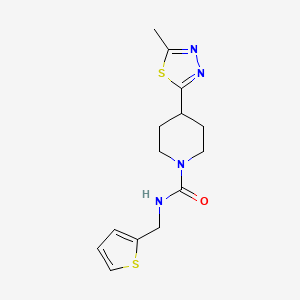
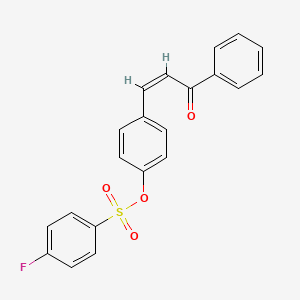
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
